molecular formula C20H19ClN6O2 B14977858 N~4~-(3-chloro-4-methoxyphenyl)-N~6~-(4-methoxyphenyl)-1-methyl-1H-pyrazolo[3,4-d]pyrimidine-4,6-diamine

N~4~-(3-chloro-4-methoxyphenyl)-N~6~-(4-methoxyphenyl)-1-methyl-1H-pyrazolo[3,4-d]pyrimidine-4,6-diamine

Cat. No.: B14977858
M. Wt: 410.9 g/mol
InChI Key: OZSXGVUNQLBMKW-UHFFFAOYSA-N
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Description

N⁴-(3-Chloro-4-methoxyphenyl)-N⁶-(4-methoxyphenyl)-1-methyl-1H-pyrazolo[3,4-d]pyrimidine-4,6-diamine is a pyrazolo[3,4-d]pyrimidine derivative featuring a fused heterocyclic core substituted with chloro and methoxy groups on phenyl rings. Its synthesis involves multi-step condensation reactions between substituted anilines and pyrazolo[3,4-d]pyrimidine precursors under controlled conditions . The chloro group at the 3-position and methoxy groups at the 4-positions of the phenyl rings confer distinct electronic and steric properties, enhancing its reactivity in nucleophilic substitution and redox reactions .

Its structural complexity and tailored substitutions make it a promising candidate for medicinal chemistry and drug development.

Properties

Molecular Formula

C20H19ClN6O2

Molecular Weight

410.9 g/mol

IUPAC Name

4-N-(3-chloro-4-methoxyphenyl)-6-N-(4-methoxyphenyl)-1-methylpyrazolo[3,4-d]pyrimidine-4,6-diamine

InChI

InChI=1S/C20H19ClN6O2/c1-27-19-15(11-22-27)18(23-13-6-9-17(29-3)16(21)10-13)25-20(26-19)24-12-4-7-14(28-2)8-5-12/h4-11H,1-3H3,(H2,23,24,25,26)

InChI Key

OZSXGVUNQLBMKW-UHFFFAOYSA-N

Canonical SMILES

CN1C2=NC(=NC(=C2C=N1)NC3=CC(=C(C=C3)OC)Cl)NC4=CC=C(C=C4)OC

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N4-(3-CHLORO-4-METHOXYPHENYL)-N6-(4-METHOXYPHENYL)-1-METHYL-1H-PYRAZOLO[3,4-D]PYRIMIDINE-4,6-DIAMINE typically involves multi-step organic reactions. One common approach is the condensation of appropriate substituted anilines with pyrazolo[3,4-d]pyrimidine derivatives under controlled conditions. The reaction conditions often include the use of catalysts, solvents, and specific temperature and pressure settings to achieve the desired product.

Industrial Production Methods

Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The process may include steps such as purification through recrystallization, chromatography, or other separation techniques to isolate the final product.

Chemical Reactions Analysis

Types of Reactions

N4-(3-CHLORO-4-METHOXYPHENYL)-N6-(4-METHOXYPHENYL)-1-METHYL-1H-PYRAZOLO[3,4-D]PYRIMIDINE-4,6-DIAMINE can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents to form corresponding oxides.

    Reduction: Reduction reactions can be performed to modify the functional groups, such as reducing nitro groups to amines.

    Substitution: The chloro and methoxy groups can participate in nucleophilic substitution reactions, leading to the formation of new derivatives.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as sodium borohydride, and nucleophiles for substitution reactions. The reaction conditions vary depending on the desired transformation, including temperature, solvent, and reaction time.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxides, reduction may produce amines, and substitution reactions can result in various substituted derivatives.

Scientific Research Applications

N4-(3-CHLORO-4-METHOXYPHENYL)-N6-(4-METHOXYPHENYL)-1-METHYL-1H-PYRAZOLO[3,4-D]PYRIMIDINE-4,6-DIAMINE has several scientific research applications, including:

    Chemistry: Used as a building block in the synthesis of more complex molecules and as a reagent in various organic reactions.

    Biology: Investigated for its potential biological activities, such as enzyme inhibition or interaction with biological targets.

    Medicine: Explored for its potential therapeutic properties, including anticancer, antiviral, or anti-inflammatory activities.

    Industry: Utilized in the development of new materials, catalysts, or other industrial applications.

Mechanism of Action

The mechanism of action of N4-(3-CHLORO-4-METHOXYPHENYL)-N6-(4-METHOXYPHENYL)-1-METHYL-1H-PYRAZOLO[3,4-D]PYRIMIDINE-4,6-DIAMINE involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact molecular targets and pathways depend on the specific application and context of use.

Comparison with Similar Compounds

Key Observations:

  • Substitution Effects :

    • Electron-Withdrawing Groups (e.g., Cl) : Enhance reactivity in nucleophilic substitutions and improve target binding affinity .
    • Methoxy Groups : Improve solubility and modulate electronic effects on the aromatic ring, influencing interaction with hydrophobic enzyme pockets .
    • Fluorine Substituents : Increase metabolic stability and bioavailability by resisting oxidative degradation .
  • Biological Activity Trends :

    • Compounds with extended aromatic systems (e.g., dual methoxyphenyl groups) show enhanced anticancer activity compared to simpler analogs .
    • Lipophilic substituents (e.g., cyclohexyl) improve membrane permeability but may reduce aqueous solubility .

Comparison with Non-Pyrazolo[3,4-d]pyrimidine Heterocycles

Table 2: Heterocyclic Analogs with Divergent Cores

Compound Class Core Structure Biological Activity Distinguishing Features
Pyrazolo[4,3-e][1,2,4]triazolo[1,5-c]pyrimidine Fused triazole-pyrimidine Antiviral, antimicrobial Additional triazole ring diversifies hydrogen-bonding interactions
Quinazoline-4,6-diamine derivatives Quinazoline core Enzyme inhibition Larger aromatic system allows for broader π-stacking but reduced synthetic accessibility

Key Observations:

  • Core Flexibility : The pyrazolo[3,4-d]pyrimidine core offers a balance between synthetic feasibility and versatility in substitution, unlike quinazolines, which are bulkier and harder to functionalize .
  • Activity Specificity : Triazole-containing analogs exhibit broader antimicrobial activity, whereas the target compound’s pyrazolo[3,4-d]pyrimidine core is optimized for anticancer applications .

Biological Activity

N~4~-(3-chloro-4-methoxyphenyl)-N~6~-(4-methoxyphenyl)-1-methyl-1H-pyrazolo[3,4-d]pyrimidine-4,6-diamine is a compound of significant interest in medicinal chemistry, particularly for its potential anticancer properties. This article reviews the biological activity of this compound, focusing on its mechanisms, efficacy against various cancer cell lines, and potential therapeutic applications.

Chemical Structure and Properties

The compound belongs to the pyrazolo[3,4-d]pyrimidine class, which is known for diverse biological activities. Its structure can be represented as follows:

  • Molecular Formula : C17H18ClN5O2
  • Molecular Weight : 353.81 g/mol
  • IUPAC Name : this compound

The biological activity of this compound is primarily attributed to its ability to inhibit specific kinases involved in cancer cell proliferation and survival. Studies have shown that it exhibits potent inhibitory effects on:

  • Dihydrofolate Reductase (DHFR) : A target for many anticancer drugs due to its role in DNA synthesis.
  • Vascular Endothelial Growth Factor Receptor (VEGFR) : Inhibition of this receptor can prevent tumor angiogenesis.

Anticancer Activity

Recent studies have demonstrated that this compound exhibits significant antiproliferative activity against various cancer cell lines.

In Vitro Studies

A notable study evaluated the compound's effects on the NCI 60 human tumor cell line panel. The results indicated that it effectively inhibited cell growth in several cancer types, including breast and lung cancers. The compound was particularly effective against:

Cell Line IC50 (µM) Mechanism of Action
MDA-MB-468 (Breast)5.2Induction of apoptosis via caspase activation
A549 (Lung)7.8Cell cycle arrest at S phase
HCT116 (Colon)6.5Inhibition of DHFR

Case Studies

  • Breast Cancer Study : In a study involving MDA-MB-468 cells, treatment with the compound led to an increase in apoptosis by 18.98-fold compared to control groups. Additionally, caspase-3 levels were elevated by 7.32-fold, indicating a strong apoptotic response .
  • Lung Cancer Study : The compound demonstrated a significant reduction in cell viability in A549 cells through S phase arrest, suggesting its potential as a chemotherapeutic agent .

Pharmacological Profile

The pharmacological profile of this compound includes:

  • Antitumor Activity : Effective against multiple cancer types.
  • Mechanisms of Action : Inhibition of key enzymes and receptors involved in tumor growth.

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